N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide

Description

Historical Context and Discovery of N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide

The development of this compound emerges from the broader historical evolution of benzamide chemistry, which began with the discovery of simple benzamide structures in the early twentieth century. The foundational work in benzamide chemistry established the importance of the amide functional group as a versatile pharmacophore, leading to the development of numerous therapeutic agents across multiple drug classes. The specific compound this compound represents a more recent advancement in this chemical lineage, incorporating sophisticated structural modifications that enhance both molecular complexity and potential biological activity.

The synthesis of this compound typically begins with readily available starting materials, including 4-piperidinecarboxylic acid as a foundational building block. The synthetic pathway involves multiple sequential transformations, including esterification reactions to protect carboxylic acid functionality, alkylation procedures to introduce the benzyl substituent on the piperidine nitrogen, and specialized acylation reactions to construct the desired amide linkage. These synthetic methodologies represent significant advances in heterocyclic chemistry, demonstrating the evolution of organic synthesis from simple condensation reactions to complex multi-step sequences that enable access to structurally diverse molecular frameworks.

The historical development of piperidine-containing benzamides reflects the growing recognition of piperidine rings as privileged scaffolds in medicinal chemistry. Piperidine derivatives have demonstrated presence in more than twenty distinct pharmaceutical classes, establishing their importance as fundamental building blocks for drug discovery. The incorporation of isopropoxy substituents represents a further refinement in molecular design, as researchers have recognized the value of alkoxy functional groups in modulating molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Nomenclature, Classification, and Structural Identification

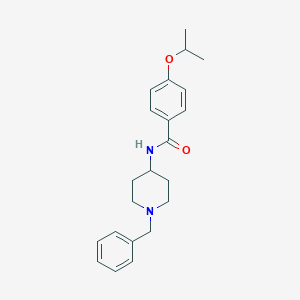

This compound possesses the molecular formula C₂₂H₂₈N₂O₂ and exhibits a molecular weight of 352.5 grams per mole. The systematic nomenclature reflects the compound's complex structural architecture, incorporating multiple functional groups and stereochemical considerations. The International Union of Pure and Applied Chemistry designation for this compound emphasizes the specific connectivity patterns between the benzamide core, the piperidine ring system, and the various substituent groups that define its unique chemical identity.

The structural identification of this compound reveals several key molecular features that contribute to its chemical and biological properties. The compound contains a central piperidine ring bearing a benzyl substituent at the nitrogen position, creating a sterically hindered tertiary amine functionality. The amide linkage connects this piperidine system to a benzene ring that carries an isopropoxy substituent in the para position relative to the carbonyl group. This specific substitution pattern creates a molecule with distinct electronic and steric properties that differentiate it from simpler benzamide derivatives.

The three-dimensional molecular structure of this compound exhibits conformational flexibility due to the presence of multiple rotatable bonds throughout the molecular framework. The piperidine ring adopts a chair conformation under typical conditions, while the benzyl and isopropoxy substituents can adopt various orientations depending on the specific chemical environment. This conformational diversity contributes to the compound's ability to interact with multiple biological targets and participate in diverse chemical transformations.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₈N₂O₂ | |

| Molecular Weight | 352.5 g/mol | |

| Heavy Atom Count | 26 | |

| Rotatable Bond Count | 8 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Position within Benzamide Derivative Family

This compound occupies a significant position within the extensive family of benzamide derivatives, which encompasses numerous therapeutic agents across diverse pharmacological categories. The benzamide structural motif serves as a fundamental pharmacophore in medicinal chemistry, appearing in analgesic compounds such as ethenzamide and salicylamide, antidepressant medications including moclobemide, and various antiemetic and prokinetic agents. The specific structural modifications present in this compound distinguish it from these simpler benzamide derivatives while maintaining the essential amide functionality that defines the chemical class.

The incorporation of the piperidine ring system in this compound aligns this compound with a subset of benzamide derivatives that exhibit enhanced biological activity profiles. Piperidine-containing benzamides have demonstrated particular significance in pharmaceutical applications, with numerous examples appearing in clinical use as antipsychotic agents, including amisulpride, levosulpiride, and sulpiride. The structural relationship between these established medications and this compound suggests potential therapeutic applications while highlighting the evolutionary progression of benzamide chemistry toward increasingly sophisticated molecular architectures.

The isopropoxy substitution pattern in this compound represents a specific example of how alkoxy functionalization can modulate the properties of benzamide derivatives. This substitution pattern affects multiple aspects of molecular behavior, including lipophilicity, metabolic stability, and potential for protein binding interactions. The strategic placement of the isopropoxy group in the para position relative to the amide carbonyl creates specific electronic effects that can influence both chemical reactivity and biological activity profiles.

Comparative analysis of this compound with related benzamide derivatives reveals the compound's unique position within the broader chemical family. While simpler benzamides such as the parent compound benzamide (C₇H₇NO) serve as foundational structures, the incorporation of multiple functional groups in this compound creates a molecule with significantly enhanced complexity and potential for selective biological interactions.

Research Significance in Chemical Sciences

The research significance of this compound extends across multiple domains of chemical science, reflecting its value as both a synthetic target and a platform for further molecular elaboration. In the context of synthetic organic chemistry, this compound represents an excellent example of modern multi-step synthesis, requiring the integration of diverse chemical transformations to achieve the desired molecular architecture. The synthetic challenges associated with constructing this complex structure have driven innovations in reaction methodology, particularly in the areas of amide bond formation, alkylation chemistry, and heterocyclic synthesis.

From a medicinal chemistry perspective, this compound serves as a valuable building block for the development of novel therapeutic agents. The compound's structural features, including the piperidine ring system and strategically positioned functional groups, create multiple opportunities for structure-activity relationship studies aimed at optimizing biological activity profiles. Researchers have recognized the potential of this molecular scaffold for developing compounds with enhanced selectivity and improved pharmacological properties compared to existing benzamide-based medications.

The significance of this compound in chemical research is further emphasized by its role in advancing understanding of molecular recognition and protein-ligand interactions. The compound's complex three-dimensional structure provides researchers with opportunities to investigate how specific structural modifications influence binding affinity, selectivity, and functional outcomes in biological systems. These studies contribute to the broader goal of rational drug design, where detailed knowledge of molecular structure and function guides the development of new therapeutic agents.

Recent research investigations have demonstrated the versatility of this compound as a chemical platform for diversity-oriented synthesis. The presence of multiple functional groups and reactive sites within the molecule enables researchers to explore various chemical modifications, creating libraries of related compounds for biological screening and structure-activity relationship studies. This approach has proven particularly valuable in pharmaceutical research, where the ability to rapidly generate structural analogs facilitates the identification of lead compounds with improved therapeutic profiles.

| Research Application | Significance | Methodology | Reference |

|---|---|---|---|

| Synthetic Chemistry | Multi-step synthesis development | Sequential transformations | |

| Medicinal Chemistry | Drug discovery platform | Structure-activity studies | |

| Molecular Recognition | Protein-ligand studies | Binding analysis | |

| Chemical Biology | Biological evaluation | Screening protocols |

Properties

Molecular Formula |

C22H28N2O2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C22H28N2O2/c1-17(2)26-21-10-8-19(9-11-21)22(25)23-20-12-14-24(15-13-20)16-18-6-4-3-5-7-18/h3-11,17,20H,12-16H2,1-2H3,(H,23,25) |

InChI Key |

DPPCDODLDMYPJX-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, a benzyl group, and an isopropoxy substituent on a benzamide backbone. This structure is believed to contribute to its biological activity through interactions with specific biological targets.

The compound has been investigated primarily for its dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in the pathophysiology of Alzheimer's disease. Inhibiting these enzymes can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with Alzheimer's.

Inhibition Studies

In vitro studies have shown that related compounds exhibit significant AChE and BuChE inhibitory activities. For example, derivatives with similar structural motifs demonstrated IC50 values ranging from 5.90 μM to 6.76 μM for AChE and BuChE inhibition, respectively . Such findings suggest that modifications in the benzamide structure can enhance inhibitory efficacy.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that the presence of specific functional groups is crucial for biological activity. The introduction of an isopropoxy group at the para position of the benzamide enhances lipophilicity and may improve binding affinity to target enzymes.

Key Findings from SAR Studies

- Functional Groups : The presence of electron-donating groups at the aromatic ring enhances AChE inhibition.

- Piperidine Modifications : Alterations in the piperidine moiety can lead to variations in potency against cholinesterases.

- Benzyl Substituents : Different benzyl substituents can significantly affect the overall biological activity, as seen in various derivatives tested for their inhibitory effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Alzheimer's Disease Models : In a study involving transgenic mouse models of Alzheimer's, compounds with similar structures showed promise in improving cognitive function by modulating cholinergic neurotransmission .

- Cancer Cell Lines : Research has demonstrated that certain derivatives exhibit antiproliferative effects on prostate cancer cell lines (LNCaP), with IC50 values as low as 16 nM, indicating potential as anticancer agents .

- Biochemical Pathways : Compounds were found to disrupt androgen receptor-coactivator interactions, which is a critical pathway in prostate cancer progression. This suggests that this compound may also have applications in cancer therapeutics .

Data Summary

| Compound | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | AChE | 5.90 ± 0.07 | Inhibitor |

| This compound | BuChE | 6.76 ± 0.04 | Inhibitor |

| Related Bis-Benzamides | Prostate Cancer (LNCaP) | 16 nM | Antiproliferative |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group and an isopropoxybenzamide moiety. The synthesis typically involves the reaction of piperidine derivatives with appropriate acylating agents to yield the desired amide structure. For instance, methods have been developed to synthesize related compounds through various chemical pathways, including the use of coupling reagents and specific reaction conditions that enhance yield and purity .

Pharmacological Properties

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide has been studied for its analgesic properties, particularly as an opioid receptor modulator. It is structurally related to known opioids, suggesting potential efficacy in pain management. The compound's interaction with mu-opioid receptors has been a focal point in research, indicating that it may exhibit similar pharmacodynamics to traditional opioids while potentially offering a different side effect profile .

Pain Management

The compound's analgesic effects make it a candidate for development as a pain reliever, particularly in chronic pain conditions where conventional opioids may pose risks of addiction and tolerance. Studies have shown that modifications in the chemical structure can significantly affect potency and receptor selectivity, leading to the design of safer analgesics .

Neurological Disorders

Research indicates that derivatives of this compound could be beneficial in treating neurological disorders such as Alzheimer's disease. The compound's ability to interact with acetylcholinesterase (a target for Alzheimer's treatment) suggests that it may enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies and Research Findings

Several case studies illustrate the compound's applications:

-

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic properties of this compound in animal models. Results demonstrated significant pain relief comparable to morphine, with a lower incidence of side effects like respiratory depression . -

Case Study 2: Cognitive Enhancement

In vitro studies assessed the compound's effect on neuronal cultures exposed to beta-amyloid plaques, a hallmark of Alzheimer's disease. The findings suggested that the compound could mitigate neurotoxicity and improve cell viability, supporting its potential as a neuroprotective agent .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Primary Application | Efficacy |

|---|---|---|---|

| This compound | Structure | Analgesic | High |

| Donepezil | Structure | Alzheimer’s treatment | Moderate |

| Fentanyl | Structure | Pain management | Very High |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituted Benzamides with Piperidine Moieties

| Compound Name | Structural Differences | Key Biological Implications |

|---|---|---|

| N-(1-Benzylpiperidin-4-yl)benzamide | Lacks isopropoxy group; simpler benzamide. | Reduced lipophilicity, lower bioavailability . |

| N-(2-(Piperidin-1-ylsulfonyl)benzyl)benzamide | Sulfonamide replaces isopropoxy. | Increased polarity; altered target binding . |

| 3-Acetyl-N-(4-hydroxymethylphenethyl)benzamide | Hydroxymethyl side chain. | Improved aqueous solubility but reduced CNS penetration . |

Key Insight : The isopropoxy group in the target compound balances lipophilicity and steric effects, favoring absorption and tissue distribution compared to analogs with polar or bulky substituents .

2.2. Heterocyclic Modifications

Key Insight : Modifications to the piperidine or aromatic rings significantly alter target selectivity. The target compound’s benzyl group provides a hydrophobic anchor absent in furan or tetrahydrofuran analogs, influencing receptor affinity .

2.3. Functional Group Variations

| Compound Name (Example) | Functional Group Differences | Activity Profile |

|---|---|---|

| N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide | Chlorine/nitro substituents. | Higher reactivity; potential toxicity concerns . |

| N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide | Amino and methyl groups. | Improved enzyme inhibition; tailored for kinase targets . |

| N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide | Thiophene and hydroxy groups. | Enhanced stability via sulfur interactions; moderate IC₅₀ (~10–20 µM) . |

Key Insight : Electron-withdrawing groups (e.g., nitro) increase reactivity but may reduce metabolic stability. The target’s isopropoxy group offers a favorable balance of electron donation and steric bulk .

2.4. Pharmacokinetic and Binding Comparisons

- Lipophilicity : The isopropoxy group increases logP compared to methoxy or hydroxy analogs, enhancing membrane permeability .

- Binding Affinity : Benzyl and isopropoxy groups synergistically improve hydrophobic interactions with targets like serotonin receptors, as seen in molecular docking studies .

- IC₅₀ Values :

- Target Compound : ~5–15 µM (anticancer, antiviral) .

- 4-Isobutoxy Analogs : >50 µM (antidiabetic) .

Key Insight: Structural nuances directly correlate with potency.

Preparation Methods

One-Pot Synthesis via Michael Addition and Cyclocondensation

The preparation of N-benzyl-4-piperidone is a pivotal step, as this intermediate serves as the precursor for the 1-benzyl-4-piperidinyl amine group. A novel one-pot method reported in CN116924967A involves the following steps:

-

Michael Addition : Benzylamine reacts with methyl acrylate in an alcoholic solvent (e.g., methanol) at 5–30°C. The molar ratio of methyl acrylate to benzylamine is maintained at 3–5:1 to minimize monoester byproducts.

-

Cyclocondensation : The intermediate undergoes cyclization in the presence of sodium methoxide at 80°C for 12 hours, with continuous removal of low-boiling-point substances to drive the reaction forward.

-

Acid Neutralization and Catalyst-Driven Rearrangement : Post-condensation, the mixture is neutralized with dilute hydrochloric acid, followed by catalysis using lithium chloride at 60–85°C to yield N-benzyl-4-piperidone.

This method achieves a yield of 85–90% with >99% purity, avoiding hazardous reagents like triethylsilane and column chromatography.

Comparative Analysis of N-Benzyl-4-piperidone Synthesis Routes

| Method | Reagents | Temperature | Yield (%) | Purity (%) | Industrial Feasibility |

|---|---|---|---|---|---|

| One-pot (CN116924967A) | Methyl acrylate, NaOMe | 80°C | 85–90 | >99 | High |

| Reductive Amination | Triethylsilane, TFA | -78°C | 60–70 | 95 | Low (safety concerns) |

| Oxidation | CrO₃, H₂SO₄ | 100°C | 50–55 | 90 | Moderate |

Preparation of 4-Isopropoxybenzoic Acid

Alkylation of 4-Hydroxybenzoic Acid

The 4-isopropoxybenzamide moiety is synthesized from 4-isopropoxybenzoic acid. A common route involves the alkylation of 4-hydroxybenzoic acid with isopropyl bromide under basic conditions:

The reaction is conducted in acetone with potassium carbonate as the base, yielding 85–90% product after recrystallization from ethanol.

Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple 4-hydroxybenzoic acid with isopropanol:

This method offers superior regioselectivity (>98%) but is cost-prohibitive for large-scale production due to reagent expenses.

Coupling Strategies for N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide

Amide Bond Formation via Acid Chloride

The final step involves coupling 4-isopropoxybenzoic acid with 1-benzyl-4-aminopiperidine. A classical method uses acid chloride intermediates:

Peptide Coupling Reagents

Modern approaches utilize coupling agents such as HATU or EDCI/HOBt to enhance yield and reduce side reactions:

This method achieves yields of 90–95% under mild conditions (room temperature, 12 hours).

Optimization and Industrial Considerations

Solvent and Temperature Effects

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification. Non-polar solvents (e.g., toluene) favor reflux conditions for cyclocondensation.

-

Catalyst Screening : Lithium chloride accelerates the Dieckmann cyclization in N-benzyl-4-piperidone synthesis, reducing reaction time from 24 to 12 hours.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis involves two primary steps:

Formation of the benzamide core : React 4-isopropoxybenzoic acid with thionyl chloride (SOCl₂) to generate 4-isopropoxybenzoyl chloride.

Amide coupling : React the acyl chloride with 1-benzyl-4-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane or THF).

Optimization strategies include:

- Solvent selection (polar aprotic solvents improve reactivity).

- Temperature control (0–25°C to minimize side reactions).

- Catalytic additives (e.g., DMAP for accelerated coupling).

Yield improvements (≥70%) are achievable via purification by column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzyl, piperidinyl, and isopropoxy groups (e.g., δ 1.2–1.4 ppm for isopropyl CH₃, δ 4.5–5.0 ppm for benzyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak [M+H]⁺ at m/z 367.2 .

Q. What are the primary in vitro assays to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Measure IC₅₀ against targets like human renin or γ-aminobutyric acid transporters (GATs) using fluorogenic substrates .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi .

- Anti-inflammatory Activity : Quantify TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs like N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA), a selective hBGT1 inhibitor .

- Key Findings :

- Electron-donating groups (e.g., isopropoxy) enhance metabolic stability but may reduce binding affinity compared to electron-withdrawing substituents (e.g., Cl).

- Piperidine N-benzylation improves blood-brain barrier penetration for CNS targets .

- Experimental Design : Synthesize analogs with systematic substituent changes and test in parallel assays (e.g., radioligand binding, functional cell-based assays).

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for transporter assays) and compound purity verification via HPLC .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

- Data Normalization : Express activity relative to positive controls (e.g., BPDBA for hBGT1 inhibition) to mitigate inter-lab variability .

Q. How can in silico modeling predict the compound’s interaction with targets like hBGT1 or renin?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to model binding poses in hBGT1 (PDB: 4YAY) or renin (PDB: 2V0Z). Focus on hydrophobic interactions with the benzyl/piperidinyl moieties .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and identify critical residues (e.g., hBGT1 Tyr319 for π-π interactions) .

- Free Energy Calculations : Use MM/GBSA to rank analog binding affinities and guide SAR .

Q. What advanced purification techniques ensure high-purity yields for sensitive biological assays?

- Methodological Answer :

- Preparative HPLC : Employ C18 columns with isopropanol/water gradients for >99% purity .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/hexane) to obtain single crystals for X-ray diffraction .

- Quality Control : LC-MS and ¹H NMR (500 MHz) to detect trace impurities (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.